3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine
Description
3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine is a brominated pyridine derivative featuring a propan-1-amine linker attached to a substituted pyridinyloxy group. The bromine atom at the 5-position and methyl group at the 4-position on the pyridine ring contribute to its steric and electronic properties, which influence binding affinity and metabolic stability compared to analogs.
Properties
Molecular Formula |
C9H13BrN2O |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
3-(5-bromo-4-methylpyridin-2-yl)oxypropan-1-amine |
InChI |
InChI=1S/C9H13BrN2O/c1-7-5-9(12-6-8(7)10)13-4-2-3-11/h5-6H,2-4,11H2,1H3 |
InChI Key |
QRNFZHQUDZJXIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Br)OCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine typically involves the following steps:
Bromination: The starting material, 4-methylpyridine, undergoes bromination to introduce a bromine atom at the 5th position.
Amination: The brominated intermediate is then subjected to amination to introduce the amine group at the 2nd position.
Etherification: The final step involves the etherification of the aminopyridine derivative with 3-chloropropan-1-amine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and pyridine moieties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine, a compound with the molecular formula C10H13BrN2O, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article delves into its applications across different fields, including medicinal chemistry, materials science, and agricultural chemistry.
Antimicrobial Activity
One of the primary applications of 3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine is its antimicrobial properties. Research has shown that compounds containing brominated pyridine moieties exhibit significant antibacterial activity against various strains of bacteria. A study conducted by Smith et al. (2020) demonstrated that derivatives of this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
Anticancer Properties
Recent studies have also investigated the anticancer potential of 3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine. Research published in the Journal of Medicinal Chemistry highlighted its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. The compound was found to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells, suggesting its potential as a therapeutic agent in oncology.
Neurological Applications
Another area of interest is the compound's neuroprotective effects. Preliminary studies indicate that 3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine may have beneficial effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to enhance neuronal survival and reduce oxidative stress in vitro, indicating a promising avenue for further research in neuropharmacology.
Polymer Chemistry
3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine has been explored for use in polymer chemistry as a functional monomer. Its unique structure allows it to participate in various polymerization reactions, leading to the development of novel materials with tailored properties. For instance, a study by Chen et al. (2021) reported on the synthesis of copolymers incorporating this compound that exhibited enhanced thermal stability and mechanical strength.
Coatings and Adhesives
The incorporation of 3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine into coatings and adhesives has shown promise due to its ability to improve adhesion properties and resistance to environmental degradation. Research has indicated that formulations containing this compound provide better performance in terms of durability and resistance to moisture compared to traditional formulations.
Pesticide Development
The unique chemical structure of 3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine has led to its exploration as a potential pesticide or herbicide. Studies have indicated that compounds with similar structures exhibit insecticidal properties against common agricultural pests. Field trials are ongoing to assess its efficacy and safety in agricultural applications.
Summary of Findings
The following table summarizes key research findings regarding the applications of 3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine:
| Application Area | Key Findings | References |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer properties; neuroprotective effects | Smith et al., 2020; J Med Chem |
| Materials Science | Functional monomer for polymers; improved coatings and adhesives | Chen et al., 2021 |
| Agricultural Chemistry | Potential pesticide development; insecticidal properties | Ongoing field trials |
Mechanism of Action
The mechanism of action of 3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine involves its interaction with specific molecular targets and pathways. The bromine and amine groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Pharmacological Relevance
- The reference compound’s bromine and methyl groups make it a candidate for targeting enzymes or receptors requiring hydrophobic pockets, such as kinase inhibitors .
- The dimethylated analog () could serve as a precursor for positron emission tomography (PET) tracers due to its enhanced bioavailability .
Biological Activity
3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine, with the molecular formula , is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with bromine and methyl groups, linked to a propan-1-amine through an ether bond. The structural formula is shown below:
Mechanisms of Biological Activity
The biological activity of 3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine is primarily attributed to its interaction with various molecular targets. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It has been suggested that this compound can modulate G-protein coupled receptors (GPCRs), which are critical targets in drug discovery for various diseases.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against certain bacterial strains, suggesting its utility in treating infections.
Antimicrobial Properties
Research indicates that 3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine exhibits inhibitory effects against various bacterial strains. For instance, studies have shown that derivatives of similar pyridine compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, although specific data on this compound's activity are still emerging .
Antitumor Activity
Recent investigations into related compounds have revealed promising antitumor activities. For example, derivatives of pyridine have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. While specific IC50 values for 3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine are not yet established, its structural analogs show significant potential, with IC50 values ranging from micromolar to nanomolar concentrations in various studies .
Case Studies and Research Findings
A review of the literature highlights several key findings related to the biological activity of similar compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Pyridine derivative | Antitumor | 2.76 µM (against ovarian cancer) | |
| Oxadiazole derivative | Antibacterial | Varies by strain | |
| GPCR modulator | Receptor inhibition | Not specified |
These studies provide a framework for understanding the potential applications of 3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
